1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-14-12-18-24(10-11-25(18)21-14)9-8-20-19(26)17-13-16(22-23(17)2)15-6-4-3-5-7-15/h3-7,10-13H,8-9H2,1-2H3,(H,20,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMWCMKBJNRCGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)C3=CC(=NN3C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological properties and can interact with various targets.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability.
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
The cellular effects of 1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide are not yet fully known. Imidazole derivatives have been found to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
1-Methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound is characterized by the presence of both pyrazole and imidazole rings, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.41 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Core Structure | Contains pyrazole and imidazole rings |
| Functional Groups | Amide group, methyl groups on the imidazole ring |
| Molecular Weight | 348.41 g/mol |
Biological Activities
Research indicates that compounds containing pyrazole and imidazole moieties exhibit significant biological activities. Below are some notable activities associated with this compound:
Anticancer Activity
Studies have shown that related pyrazole derivatives possess anticancer properties. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines, including MCF7 and MDA-MB-231, with IC50 values indicating potent antiproliferative effects .
Antimicrobial Properties
The imidazole derivatives are also recognized for their antimicrobial activities. This compound may exhibit similar effects, contributing to its potential use in treating infections caused by bacteria and fungi .
Anti-inflammatory Effects
Imidazole derivatives have been documented to possess anti-inflammatory properties, which may be relevant for conditions characterized by inflammation. This could be a potential therapeutic application of the compound .
The biological activity of 1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide may involve several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of various enzymes involved in cancer progression and inflammation.
- Cell Signaling Modulation : The compound may influence cell signaling pathways that are critical for cell survival and proliferation.
Case Studies
A mini-review highlighted the cytotoxic effects of pyrazole analogs on cancer cells, particularly noting the role of caspases in apoptosis induction. Compounds similar to 1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide have shown to activate caspases, leading to cell death in cancerous cells .
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparison with other related pyrazoles is useful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Methyl-4-(5-methylimidazo[4,5-b]pyridinyl)-triazole | Triazole and pyridine ring | Antimicrobial |
| 6-Methyl-N-(pyridinyl)triazole | Triazole linked to a pyridine | Anticancer |
| 7-Methoxy-N-(pyridinyl)triazole | Triazole structure with methoxy substitution | Antiviral |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing pyrazole-carboxamide scaffolds or related heterocyclic systems. Key differences in substituents, molecular properties, and synthesis are highlighted.
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis.
Key Findings:
The pyrazolo[3,4-b]pyridine core in CAS 1005612-70-3 shares fused-ring rigidity but differs in nitrogen positioning, which may alter electronic properties and target selectivity.
The ethyl linker in the target compound may confer flexibility compared to rigid triazole or pyridine linkages in analogs .
Synthesis Methods :
- The target compound likely employs EDCI/HOBt-mediated coupling for carboxamide formation, a standard approach for pyrazole derivatives . This contrasts with the triethylorthoformate-mediated cyclization used for triazole derivatives in .
Biological Relevance: Compounds like exhibit agrochemical activity due to triazole-pyridine hybrids, suggesting the target’s imidazo[1,2-b]pyrazole could similarly target insect or fungal systems .
Q & A
Basic: What are the common synthetic routes and optimization strategies for synthesizing 1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide?
The synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitution, and coupling. For example:
- Pyrazole core formation : Ethyl acetoacetate and phenyl hydrazine refluxed in glacial acetic acid yield pyrazolone intermediates, which are further functionalized via alkylation or acylation .
- Imidazo[1,2-b]pyrazole coupling : Reaction of pyrazole intermediates with chloroethylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) facilitates N-alkylation .
- Carboxamide formation : Amide coupling agents like HATU or DCC with Hunig’s base are used to attach the carboxamide group, ensuring minimal racemization .
Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility vs. toluene for selectivity) to improve yields .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry of pyrazole and imidazo-pyrazole moieties. Key peaks include singlet δ 2.28 ppm for methyl groups and aromatic protons between δ 7.0–8.5 ppm .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .
- IR : Confirm amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
- Single-crystal X-ray diffraction : Use SHELXL for refinement. Key parameters:
- Software : WinGX/ORTEP for visualizing anisotropic displacement ellipsoids and packing diagrams .
- Validation : Cross-check torsion angles and bond lengths against Cambridge Structural Database entries for similar pyrazole derivatives .
Advanced: What in vitro and in vivo assays are suitable for evaluating its biological activity?
- Enzyme inhibition : Kinase assays (e.g., fluorescence-based ADP-Glo™) to test inhibition of targets like Factor Xa, with IC₅₀ determination .
- Cellular assays :
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM).
- Antimicrobial: MIC determination against Gram+/Gram− bacteria .
- In vivo models : Rodent thrombosis models (e.g., FeCl₃-induced arterial thrombosis) to assess efficacy at 1–10 mg/kg doses .
Controls : Include reference inhibitors (e.g., rivaroxaban for Factor Xa) and vehicle-only groups .
Advanced: How can reactivity studies inform the design of derivatives with enhanced selectivity?
- Electrophilic substitution : Modify the phenyl ring with electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance binding to hydrophobic enzyme pockets .
- Derivatization of the carboxamide : Replace the methyl group with bulkier substituents (e.g., cyclopropyl) to sterically block off-target interactions .
- Click chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition for modular SAR exploration .
Advanced: How to address contradictions in reported biological activity data?
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with orthogonal methods (e.g., SPR vs. fluorescence) .
- Metabolic stability : Test compounds in hepatocyte microsomes to rule out rapid degradation as a cause of false negatives .
- Computational docking : Use AutoDock Vina to model binding poses and identify key residues (e.g., S1/S4 pockets in Factor Xa) that may explain species-specific activity .
Advanced: What strategies optimize pharmacokinetic properties for in vivo studies?
- LogP adjustment : Introduce polar groups (e.g., -OH, -OMe) to reduce LogP from >3 to 1–2, improving aqueous solubility .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction; aim for >10% unbound to ensure efficacy .
- Prodrug design : Mask carboxylic acids as ethyl esters for oral bioavailability, with enzymatic hydrolysis in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
